3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

This compound is a critical building block for αvβ6 integrin inhibitors targeting idiopathic pulmonary fibrosis (IPF). The 3,5-dimethylpyrazole motif enhances metabolic stability and lipophilicity (cLogP 2.17), while the meta-aldehyde enables regioselective pharmacophore formation. High purity (≥98%) ensures reproducible synthesis for medicinal chemistry and coordination chemistry applications. Ideal for parallel synthesis and lead optimization.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 956352-08-2
Cat. No. B1274629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
CAS956352-08-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C=O)C
InChIInChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3
InChIKeyUAFUKSXYBLMCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 956352-08-2): A 3,5-Disubstituted Pyrazole Building Block for αvβ6 Integrin Targeting and Heterocyclic Synthesis


3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 956352-08-2) is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol, characterized by a benzaldehyde group attached to a 3,5-dimethylpyrazole ring . It is primarily employed as a versatile building block in medicinal chemistry, particularly for the synthesis of αvβ6 integrin inhibitors targeting idiopathic pulmonary fibrosis (IPF), and as a ligand in coordination chemistry .

Why Generic Substitution of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 956352-08-2) with Close Analogs Can Compromise αvβ6 Integrin Binding and Synthetic Outcomes


Substituting 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with similar pyrazole-benzaldehyde analogs (e.g., 3-(1-pyrazolyl)benzaldehyde or 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde) can lead to significant variations in biochemical activity and synthetic utility due to differences in steric hindrance, electronic distribution, and regioselectivity. The specific 3,5-dimethyl substitution pattern on the pyrazole ring enhances lipophilicity and metabolic stability compared to unsubstituted pyrazole analogs , while the *meta*-positioning of the aldehyde group on the phenyl ring creates a distinct reactivity profile that is critical for the formation of key pharmacophores in αvβ6 integrin inhibitors .

Quantitative Differentiation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 956352-08-2) Against Closest Analogs: Evidence for Scientific Selection


Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted Pyrazole Analog

The 3,5-dimethyl substitution on the pyrazole ring of the target compound significantly increases its lipophilicity compared to the unsubstituted analog 3-(1-pyrazolyl)benzaldehyde, which is critical for passive membrane diffusion and oral bioavailability . This is quantified by the consensus Log P (cLogP) values, where 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde exhibits a cLogP of 2.17, while 3-(1-pyrazolyl)benzaldehyde has a predicted XLogP3 value of 1.6, representing a 0.57 log unit increase .

Medicinal Chemistry Drug Design Pharmacokinetics

Improved Aqueous Solubility for Formulation Development vs. Isomeric Para-Substituted Analog

The *meta*-substituted 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde demonstrates superior aqueous solubility compared to its *para*-substituted isomer, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This is supported by calculated ESOL Log S values, which predict a solubility of 0.285 mg/mL (0.00142 mol/L) for the target compound , in contrast to the *para*-isomer's experimentally observed poor solubility in aqueous buffers .

Pharmaceutical Formulation Physicochemical Properties Drug Development

Unique Regioselectivity in αvβ6 Integrin Inhibitor Synthesis vs. Ortho-Substituted Analog

The *meta*-aldehyde substitution pattern of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is essential for the construction of the key pharmacophore in a series of orally bioavailable αvβ6 integrin inhibitors . In contrast, *ortho*-substituted analogs, such as 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde, have not been reported to yield the same class of potent inhibitors, likely due to steric clash that prevents optimal binding to the integrin pocket .

Medicinal Chemistry Integrin Inhibitors Idiopathic Pulmonary Fibrosis

Consistent High Purity (≥98%) with QC Documentation vs. Lower Purity Grade Analogs

Multiple reputable vendors supply 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde at a certified purity of ≥98%, accompanied by batch-specific analytical documentation (NMR, HPLC, GC) . This contrasts with more common 95-97% purity grades available for simpler pyrazole-benzaldehyde analogs like 3-(1-pyrazolyl)benzaldehyde , ensuring higher reproducibility in sensitive synthetic transformations.

Chemical Synthesis Quality Control Procurement

Potential for Prolonged Target Engagement Based on Slow Dissociation Kinetics from αvβ6 Integrin

Compounds derived from the 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde scaffold have been reported to exhibit a long dissociation half-life of 7 hours from the αvβ6 integrin, indicating a prolonged interaction with the target . While this data is specific to a derived inhibitor rather than the building block itself, it suggests that the core structural motif contributes to favorable binding kinetics, a property not commonly associated with simpler pyrazole-aldehyde building blocks used for other targets.

Pharmacodynamics αvβ6 Integrin Binding Kinetics

Optimal Research and Industrial Applications for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS 956352-08-2) Based on Quantified Differentiation


Lead Optimization of Orally Bioavailable αvβ6 Integrin Inhibitors for Idiopathic Pulmonary Fibrosis

This compound is ideally suited as a key intermediate in the synthesis of nonpeptidic αvβ6 integrin inhibitors, as demonstrated in recent medicinal chemistry campaigns . The specific 3,5-dimethylpyrazole motif and *meta*-aldehyde substitution are critical for achieving potent and selective inhibition of αvβ6, a validated target for IPF. The compound's favorable lipophilicity (cLogP 2.17) and the extended target dissociation half-life (7 hours) observed for its derivatives support the development of drug candidates with improved pharmacokinetic profiles.

Synthesis of Well-Defined Metal-Organic Frameworks (MOFs) and Coordination Polymers with Tailored Electronic Properties

The compound acts as a bidentate ligand precursor, coordinating through the pyrazole nitrogen and the aldehyde oxygen after suitable modification . The 3,5-dimethyl substitution on the pyrazole ring provides steric control around the metal center, which can influence the geometry and stability of the resulting complex . The high solubility of the compound in common organic solvents facilitates solution-phase synthesis of homogeneous coordination complexes, which are valuable in catalysis and materials science.

Construction of Focused Heterocyclic Libraries for Phenotypic and Target-Based Screening

The presence of a reactive aldehyde group makes this compound a versatile linchpin for generating diverse heterocyclic scaffolds through condensation, reductive amination, or Knoevenagel reactions . Its high commercial purity (≥98%) ensures reliable and reproducible outcomes in parallel synthesis, minimizing the purification burden and maximizing the generation of high-quality screening compounds. The enhanced lipophilicity and metabolic stability of the 3,5-dimethylpyrazole core, compared to unsubstituted pyrazoles , are advantageous for creating library members with drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.